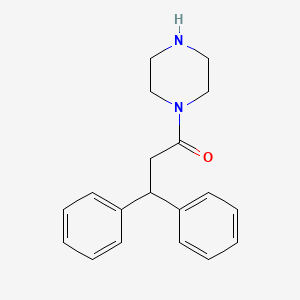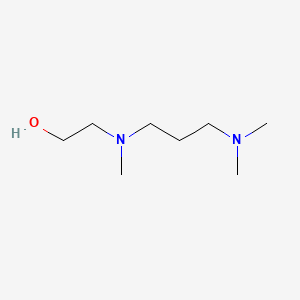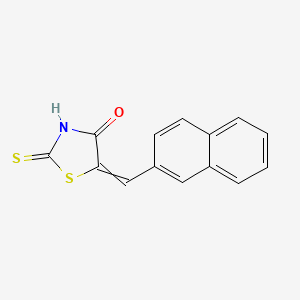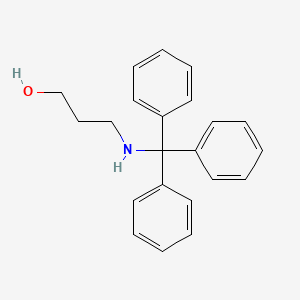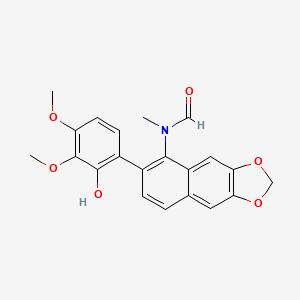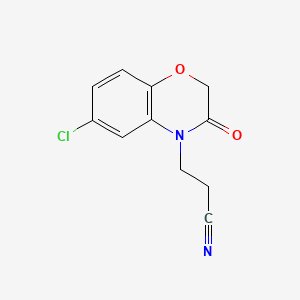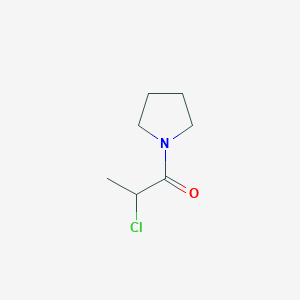
1-(2-Chloropropanoyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Chloropropanoyl)pyrrolidine is a molecule composed of five atoms of carbon, two atoms of oxygen, one atom of nitrogen, and one atom of chlorine. It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 tertiary amide (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
Pyrrolidines can be synthesized from different cyclic or acyclic precursors . An alternative and practical route for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of DPP-IV inhibitors, has been demonstrated, starting from less expensive and readily available L-proline .
Molecular Structure Analysis
The 1-(2-Chloropropanoyl)pyrrolidine molecule contains a total of 22 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .
Chemical Reactions Analysis
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Physical And Chemical Properties Analysis
The linear formula of 1-(2-Chloropropanoyl)pyrrolidine is C7H12ClNO . The molecular weight is 161.63 g/mol.
Applications De Recherche Scientifique
Asymmetric Organocatalysis
The pyrrolidine ring, which is a core component of “1-(2-Chloropropanoyl)pyrrolidine”, is widely used in asymmetric organocatalysis. This application is crucial for the synthesis of chiral molecules, which are important in the development of pharmaceuticals. The pyrrolidine-based catalysts can drive reactions to produce one enantiomer preferentially over the other, which is vital for the efficacy and safety of drugs .
Synthesis of Bioactive Molecules
Pyrrolidine derivatives are key intermediates in the synthesis of bioactive molecules. They serve as building blocks for compounds with potential therapeutic applications. The introduction of the 2-chloropropanoyl moiety can influence the biological activity by affecting the molecule’s three-dimensional structure and its interaction with biological targets .
Drug Discovery
In drug discovery, the pyrrolidine scaffold is employed to create novel compounds with specific biological activities. The versatility of this ring system allows for the exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing its drug-like properties .
Ligand Design for Catalysis
“1-(2-Chloropropanoyl)pyrrolidine” can be used in the design of ligands for catalysis. These ligands can bind to metals and create complexes that catalyze various chemical reactions. The pyrrolidine ring’s ability to adopt different conformations can be exploited to fine-tune the catalytic activity .
Construction of Complex Molecular Architectures
The compound is also instrumental in the construction of complex molecular architectures. Its use in organic synthesis allows chemists to build intricate structures that are often found in natural products and pharmaceuticals .
Enantioselective Synthesis
Lastly, “1-(2-Chloropropanoyl)pyrrolidine” plays a role in enantioselective synthesis. It can be used to create chiral centers in molecules, which is a critical aspect of synthesizing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its therapeutic effect .
Safety And Hazards
Safety data sheets suggest that 1-(2-Chloropropanoyl)pyrrolidine should be stored locked up and in a well-ventilated place. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
2-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMQKFMNYCEBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390937 | |
| Record name | 1-(2-chloropropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)pyrrolidine | |
CAS RN |
75115-52-5 | |
| Record name | 1-(2-chloropropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



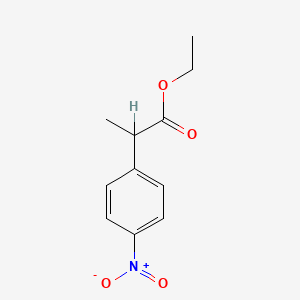
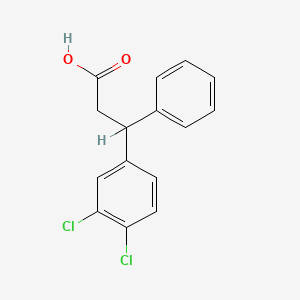
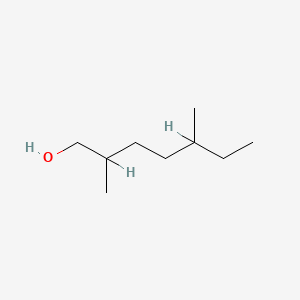
![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)
